molecular formula C17H18O2 B1456524 2,2'-(9H-fluorene-9,9-diyl)diethanol CAS No. 203070-78-4

2,2'-(9H-fluorene-9,9-diyl)diethanol

Cat. No. B1456524
M. Wt: 254.32 g/mol
InChI Key: CGHSIBHHORUFBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,2’-(9H-fluorene-9,9-diyl)diethanol” is a chemical compound with the CAS Number: 203070-78-4 . It has a molecular weight of 254.33 and its IUPAC name is 2,2’- (9H-fluorene-9,9-diyl)bis (ethan-1-ol) .


Synthesis Analysis

The synthesis of “2,2’-(9H-fluorene-9,9-diyl)diethanol” is usually completed by the reduction reaction of 9-fluorenone . Commonly used reducing agents are sulfoxides and aluminum-lithium alloys .


Molecular Structure Analysis

The InChI code for “2,2’-(9H-fluorene-9,9-diyl)diethanol” is 1S/C17H18O2/c18-11-9-17 (10-12-19)15-7-3-1-5-13 (15)14-6-2-4-8-16 (14)17/h1-8,18-19H,9-12H2 .


Physical And Chemical Properties Analysis

“2,2’-(9H-fluorene-9,9-diyl)diethanol” is a solid at room temperature . It is stored at room temperature .

Scientific Research Applications

Summary of the Application

The compound 9,9-dioctyl-9H-fluorene (9DOF), which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used in the study of optical properties and the design of DFB lasers .

Methods of Application or Experimental Procedures

The molecules were subjected to toluene cavitation for the Time-Dependent Density Functional Theory (TD-DFT) studies . The absorption spectra of the oligomer films were redshifted to different degrees compared to the solution, indicating the formation of a self-ordered β-phase .

Results or Outcomes

The oligomer produced intense amplified spontaneous emission (ASE) at 420 nm (fresh film) and 412±2 nm (film after a day), attributed to the emission S0-1 vibration band with a full-width half-maximum (FWHM) of approximately 7 nm, when pumped using 355 nm, 5 ns Nd: YAG laser .

2. Application as an Interlayer on Au/n-Si Diode

Summary of the Application

A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .

Methods of Application or Experimental Procedures

The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .

Results or Outcomes

The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively .

3. Application in Organic Semiconducting Polymers

Summary of the Application

The compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used as a precursor to a number of organic semiconducting polymers for Organic Photovoltaics (OPV) as well as a variety of hole transport for Organic Light Emitting Diodes (OLED) devices .

Methods of Application or Experimental Procedures

The compound is synthesized and then used in the fabrication of OPV and OLED devices .

Results or Outcomes

The use of this compound in the fabrication of these devices can improve their performance .

4. Application in Fluorine-Triphenylamine Based Devices

Summary of the Application

A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .

Methods of Application or Experimental Procedures

The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .

Results or Outcomes

The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively . The high barrier height is achieved for the Au/FC/n-Si metal–organic layer-semiconductor diode as compared to the Au/n-Si metal–semiconductor (MS) diode .

5. Application in Organic Light Emitting Diodes (OLED) Devices

Summary of the Application

The compound 2,7-Dibromo-9,9-dimethyl-9H-fluorene, which has a similar structure to 2,2’-(9H-fluorene-9,9-diyl)diethanol, is used as a precursor to a number of organic semiconducting polymers for OLED devices .

Methods of Application or Experimental Procedures

The compound is synthesized and then used in the fabrication of OLED devices .

Results or Outcomes

The use of this compound in the fabrication of these devices can improve their performance .

6. Application in Fluorine-Triphenylamine Based Devices

Summary of the Application

A compound similar to 2,2’-(9H-fluorene-9,9-diyl)diethanol, 4,4′-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(N,N-diphenylaniline) (FC), is synthesized and used as an interlayer on Au/n-Si diode .

Methods of Application or Experimental Procedures

The FC thin film was prepared between n-type silicon substrate and gold metal by the spin coating technique .

Results or Outcomes

The ideality factor (n), barrier height (ΦB), and series resistance (Rs) values of the prepared structure from the I-V data have been found at 1.08, 0.78 eV, and 240 Ω at room temperature (300 K), respectively . The high barrier height is achieved for the Au/FC/n-Si metal–organic layer-semiconductor diode as compared to the Au/n-Si metal–semiconductor (MS) diode .

Safety And Hazards

The safety information for “2,2’-(9H-fluorene-9,9-diyl)diethanol” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . The precautionary statements include P261, P305, P338, P351 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, IF IN EYES: Rinse cautiously with water for several minutes, and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2-[9-(2-hydroxyethyl)fluoren-9-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-11-9-17(10-12-19)15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,18-19H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHSIBHHORUFBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(9H-fluorene-9,9-diyl)diethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2,2'-(9H-fluorene-9,9-diyl)diethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2'-(9H-fluorene-9,9-diyl)diethanol
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,2'-(9H-fluorene-9,9-diyl)diethanol
Reactant of Route 4
2,2'-(9H-fluorene-9,9-diyl)diethanol
Reactant of Route 5
2,2'-(9H-fluorene-9,9-diyl)diethanol
Reactant of Route 6
2,2'-(9H-fluorene-9,9-diyl)diethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.